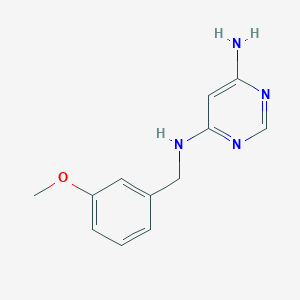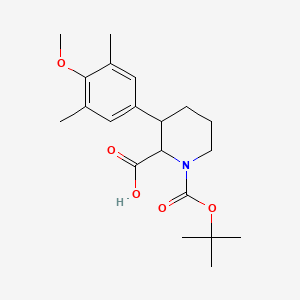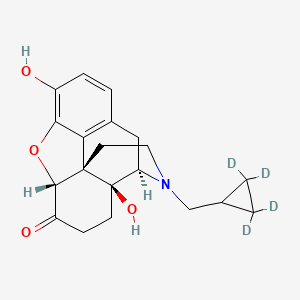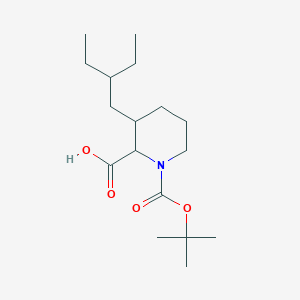![molecular formula C11H16N2O3 B1469985 1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid CAS No. 1505935-57-8](/img/structure/B1469985.png)
1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
“1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid” is a synthetic compound. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One approach includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, “1-Methyl-2-pyrrolecarboxylic acid” can react with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
Biomass-Derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the potential of carboxylic acid derivatives in synthesizing a range of value-added chemicals, such as 2-butanone and 2-methyltetrahydrofuran, emphasizing the role of carboxylic acid functionalities in drug synthesis. This flexibility, along with cost reduction and environmental benefits, marks LEV as a promising candidate in medicine, including cancer treatment and the creation of medical materials (Zhang et al., 2021).
Branched Chain Aldehydes in Foods
The study of branched aldehydes, derived from amino acids and important for food flavor, shows the relevance of carboxylic acid derivatives in food science. Understanding these compounds' formation and degradation pathways offers insights into controlling food flavor profiles, highlighting the significance of carboxylic acid derivatives in enhancing food quality and consumer satisfaction (Smit et al., 2009).
Carcinogen Metabolites in Tobacco and Cancer Research
The study of human urinary carcinogen metabolites provides crucial information about tobacco and cancer. Carboxylic acid derivatives, as metabolites, serve as biomarkers for assessing exposure to carcinogens, particularly in tobacco products, demonstrating the importance of carboxylic acid derivatives in medical research and public health (Hecht, 2002).
Wirkmechanismus
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds . Pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrole ring can undergo electrophilic substitution due to excessive π-electrons delocalization , which might play a role in its interaction with targets.
Biochemical Pathways
Without specific information about the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting that they might affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities observed for pyrrole derivatives , the effects could be quite diverse.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the Suzuki–Miyaura coupling reaction, which involves a pyrrole ring, is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h4-6,8H,3,7H2,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLDPNIDWPMRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)





![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)





